molecular formula C8H10F2N2 B13048808 1-(2,3-Difluorophenyl)ethane-1,2-diamine

1-(2,3-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13048808
M. Wt: 172.18 g/mol
InChI Key: FQBMUXNXWGYMHY-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10F2N2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-difluorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Difluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or modulation of receptor activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

  • 1-(2,4-Difluorophenyl)ethane-1,2-diamine
  • 1-(3,5-Difluorophenyl)ethane-1,2-diamine
  • 1-(2,3-Dichlorophenyl)ethane-1,2-diamine These compounds share similar structural features but differ in the position and type of halogen atoms attached to the phenyl ring. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2

InChI Key

FQBMUXNXWGYMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CN)N

Origin of Product

United States

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